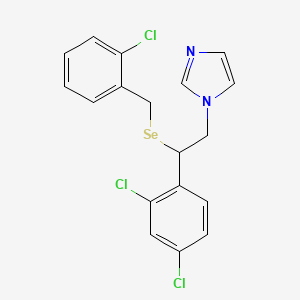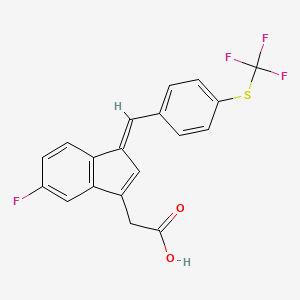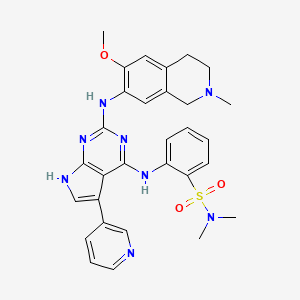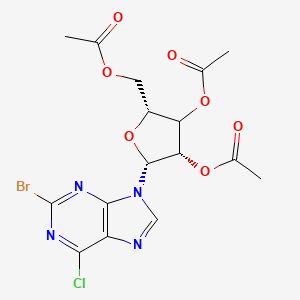
Pds-mmae
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is designed for the synthesis of conjugates that bind to neurotensin receptors . Monomethyl auristatin E is a synthetic antineoplastic agent derived from peptides found in marine shell-less molluscs called dolastatins . PDS-MMAE is primarily used in the development of antibody-drug conjugates, which are a promising class of biotherapeutics aimed at cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PDS-MMAE involves the functionalization of native solvent-accessible interstrand disulfide bonds in antibodies with monomethyl auristatin E using pyridazinediones . This method of conjugation delivers serum-stable antibody-drug conjugates with controlled drug loading. The reaction conditions typically involve the use of tris-(2-carboxyethyl)-phosphine hydrochloride to reduce the antibody, followed by the addition of monomethyl auristatin E .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of the compound using the aforementioned synthetic routes. The compound is then purified and formulated for use in scientific research and drug development . The production process ensures high purity and stability of the compound, which is essential for its effectiveness in antibody-drug conjugates .
Chemical Reactions Analysis
Types of Reactions
PDS-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in the synthesis process to modify the compound.
Substitution: This compound can undergo substitution reactions to form conjugates with antibodies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Tris-(2-carboxyethyl)-phosphine hydrochloride is commonly used as a reducing agent.
Substitution: Pyridazinediones are used for the substitution reactions to form stable conjugates.
Major Products
The major products formed from these reactions are antibody-drug conjugates, which are used in cancer treatment .
Scientific Research Applications
PDS-MMAE has a wide range of scientific research applications, including:
Mechanism of Action
PDS-MMAE exerts its effects by inhibiting cell division through the blocking of tubulin polymerization . The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism . This targeted delivery ensures that the compound specifically affects cancer cells, minimizing damage to healthy tissues .
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin E: The parent compound of PDS-MMAE, used in various antibody-drug conjugates.
Pyridazinediones: Used as linkers in the synthesis of antibody-drug conjugates.
Next-generation maleimides: Another class of linkers used in antibody-drug conjugates.
Uniqueness
This compound is unique due to its modified structure, which enhances its stability and efficacy in antibody-drug conjugates. The use of pyridazinediones as linkers provides controlled drug loading and improved pharmacokinetic properties compared to other linkers .
Properties
Molecular Formula |
C47H74N6O9S2 |
|---|---|
Molecular Weight |
931.3 g/mol |
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C47H74N6O9S2/c1-13-31(6)41(36(60-11)28-38(54)53-25-19-22-35(53)43(61-12)32(7)44(56)49-33(8)42(55)34-20-15-14-16-21-34)51(9)46(58)39(29(2)3)50-45(57)40(30(4)5)52(10)47(59)62-26-27-63-64-37-23-17-18-24-48-37/h14-18,20-21,23-24,29-33,35-36,39-43,55H,13,19,22,25-28H2,1-12H3,(H,49,56)(H,50,57)/t31-,32+,33+,35-,36+,39-,40-,41-,42+,43+/m0/s1 |
InChI Key |
OIAAMCWDLWIBBL-RKLRMWCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)
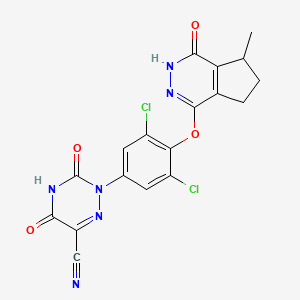
![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
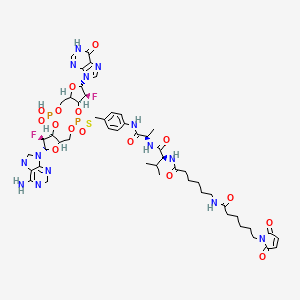
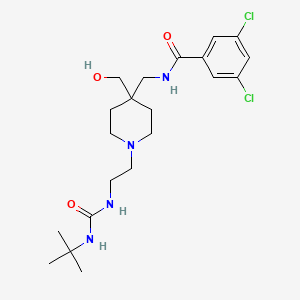
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)
